Super-TDU -

Super-TDU

Catalog Number: EVT-8352911
CAS Number:
Molecular Formula: C237H370N66O69S
Molecular Weight: 5280 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Super-TDU is a synthetic peptide that functions as a specific antagonist of the Yes-associated protein and transcriptional co-activator with PDZ-binding motif interaction with the TEA domain transcription factors. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth in various cancer models, including gastric cancer. The peptide mimics the TDU domain of the Vestigial-like protein 4, competing with Yes-associated protein for binding to TEA domain factors, thereby disrupting oncogenic signaling pathways associated with tumor progression and metastasis .

Source and Classification

Super-TDU is classified as a peptide-based antagonist and is derived from the structural motifs of natural proteins involved in cellular signaling. It is synthesized through advanced peptide synthesis techniques, which allow for precise modifications to enhance its biological activity and specificity . This compound falls under the broader category of antineoplastic agents, targeting key molecular interactions that drive cancer cell proliferation.

Synthesis Analysis

Methods

The synthesis of Super-TDU involves solid-phase peptide synthesis, a common method for producing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The specific design of Super-TDU includes the incorporation of residues that mimic the natural binding domains of Vestigial-like protein 4, enhancing its ability to disrupt Yes-associated protein and TEA domain interactions .

Technical Details

  1. Peptide Sequence: The sequence of Super-TDU is designed to reflect critical regions of Vestigial-like protein 4, specifically tailored to optimize binding affinity and biological activity.
  2. Purification: Post-synthesis, Super-TDU undergoes purification processes such as high-performance liquid chromatography to ensure the removal of unreacted materials and by-products.
  3. Characterization: The synthesized peptide is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structural integrity.
Molecular Structure Analysis

Structure

Super-TDU's molecular structure is characterized by a specific arrangement of amino acids that allows it to mimic the natural binding domains of Vestigial-like protein 4. The peptide adopts a helical conformation that is crucial for its interaction with TEA domain transcription factors .

Data

  • Molecular Weight: Approximately 3,500 Da.
  • Structural Features: The presence of hydrophobic residues enhances its affinity for target proteins while maintaining solubility in biological systems.
Chemical Reactions Analysis

Reactions

Super-TDU primarily functions through non-covalent interactions with target proteins. Its mechanism involves competitive binding, where Super-TDU displaces Yes-associated protein from TEA domain factors, thus inhibiting downstream signaling pathways associated with cell proliferation and survival.

Technical Details

  • Binding Affinity: Studies have shown that Super-TDU has a high binding affinity for TEA domain factors, significantly reducing their interaction with Yes-associated protein.
  • Inhibition Mechanism: The displacement leads to reduced transcriptional activity of oncogenes regulated by Yes-associated protein/TEA domain complexes .
Mechanism of Action

Process

The mechanism by which Super-TDU exerts its effects involves several key steps:

  1. Competitive Inhibition: Super-TDU competes with Yes-associated protein for binding to TEA domain transcription factors.
  2. Disruption of Oncogenic Signaling: By inhibiting this interaction, Super-TDU prevents the activation of target genes that promote tumor growth and metastasis.
  3. Induction of Apoptosis: In cancer cell lines, treatment with Super-TDU has been shown to induce apoptosis through downregulation of survival pathways associated with Yes-associated protein .

Data

Experimental data indicate significant reductions in cell viability and colony formation in gastric cancer cell lines treated with Super-TDU, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

Applications

Super-TDU has significant potential in scientific research and therapeutic applications:

  • Cancer Research: As an inhibitor of Yes-associated protein/TEA domain interactions, it serves as a valuable tool for studying oncogenic signaling pathways.
  • Therapeutic Development: Its efficacy in suppressing tumor growth positions it as a candidate for further development into clinical therapies for cancers associated with dysregulated Yes-associated protein signaling .
Hippo-Yes-associated Protein/Transcriptional Coactivator with PDZ-binding Motif Signaling Pathway and Oncogenic Implications

Role of Yes-associated Protein-Transcriptional Enhanced Associate Domain Interaction in Tumorigenesis and Metastasis

The Hippo signaling pathway functions as a critical evolutionarily conserved regulator of organ size control and tissue homeostasis. At its core, the pathway consists of a kinase cascade wherein mammalian Ste20-like kinases 1/2 and large tumor suppressor kinases 1/2 phosphorylate and inhibit downstream effectors Yes-associated protein and transcriptional coactivator with PDZ-binding motif. Phosphorylation sequesters Yes-associated protein/transcriptional coactivator with PDZ-binding motif in the cytoplasm via 14-3-3 binding or targets them for proteasomal degradation. Conversely, dysregulation of upstream kinases enables nuclear translocation of Yes-associated protein/transcriptional coactivator with PDZ-binding motif, where they bind to transcriptional enhanced associate domain family transcription factors (transcriptional enhanced associate domain 1–4) to activate a pro-oncogenic transcriptional program [5] [6].

The Yes-associated protein-transcriptional enhanced associate domain complex drives tumorigenesis through multifaceted mechanisms:

  • Cell Proliferation and Survival: Direct upregulation of genes encoding connective tissue growth factor, cysteine-rich angiogenic inducer 61, baculoviral IAP repeat containing 5, and amphiregulin, which collectively promote uncontrolled cell cycling and resistance to apoptosis [1] [7].
  • Epithelial-Mesenchymal Transition and Metastasis: Transcriptional enhanced associate domain-dependent induction of matrix metalloproteinases, snail family transcriptional repressors, and twist family basic helix-loop-helix transcription factors facilitates extracellular matrix remodeling, loss of cell adhesion, and enhanced migratory capacity [3] [5].
  • Cancer Stemness Maintenance: Yes-associated protein/transcriptional coactivator with PDZ-binding motif sustain stem cell-like properties by upregulating pluripotency factors (e.g., SOX9, HES1) and surface markers (CD133, ITGA6) in tumor-initiating cells [3] [7].

Table 1: Pro-Oncogenic Target Genes Activated by Yes-associated Protein-Transcriptional Enhanced Associate Domain Complex

Gene SymbolFull NameMolecular Function in Cancer
CTGFConnective Tissue Growth FactorStromal remodeling; cell proliferation; angiogenesis
CYR61Cysteine-Rich Angiogenic Inducer 61Extracellular matrix adhesion; tumor cell survival
BIRC5Baculoviral IAP Repeat Containing 5Inhibition of apoptosis; mitotic progression
AREGAmphiregulinEpidermal growth factor receptor activation; autocrine growth signaling
CDX2Caudal Type Homeobox 2Intestinal metaplasia in gastric epithelium

Experimental evidence demonstrates that genetic ablation of Yes-associated protein suppresses tumor formation in Helicobacter pylori-induced gastric cancer models, while ectopic expression transforms benign lesions into invasive carcinomas [5] [7].

Dysregulation of Yes-associated Protein/Transcriptional Coactivator with PDZ-binding Motif-Transcriptional Enhanced Associate Domain Axis in Gastric Cancer and Other Malignancies

Gastric cancer exemplifies malignancies exhibiting frequent Hippo pathway dysregulation. Molecular subtyping by The Cancer Genome Atlas network reveals that the microsatellite stable/epithelial-mesenchymal transition subtype demonstrates consistent Yes-associated protein hyperactivation, correlating with poor prognosis and therapeutic resistance [3] [7]. Key mechanisms driving Yes-associated Protein/Transcriptional Coactivator with PDZ-binding Motif-Transcriptional Enhanced Associate Domain axis dysregulation include:

  • Kinase Module Inactivation: Downregulation of mammalian Ste20-like kinases 1/2 and large tumor suppressor kinases 1/2 occurs in >60% of gastric cancer cases via promoter methylation, ubiquitin-mediated degradation (e.g., FBXW5-induced large tumor suppressor kinase 1 degradation), or inhibitory phosphorylation (e.g., WBP2-mediated suppression of large tumor suppressor kinase 2 autophosphorylation) [3] [7].
  • Non-canonical Activation: Helicobacter pylori virulence factor cytotoxin-associated gene A disrupts apical-basal polarity, inhibiting mammalian Ste20-like kinases 1/2 while activating Rho GTPases and tyrosine kinases (e.g., c-Src) that phosphorylate Yes-associated protein at tyrosine 357, enhancing its nuclear localization and stability [5] [7].
  • Transcriptional Amplification: Genomic amplification of Yes-associated protein 1 (11q22) occurs in 5–10% of gastrointestinal malignancies, while transcriptional enhanced associate domain overexpression is observed in >40% of gastric cancer specimens [3] [6].

Table 2: Patterns of Hippo Pathway Dysregulation Across Human Cancers

Cancer TypeDysregulated ComponentMolecular ConsequenceFrequency
Gastric CancerDownregulation: mammalian Ste20-like kinases 1/2, large tumor suppressor kinases 1/2Upregulation: Yes-associated protein, transcriptional enhanced associate domainEnhanced Yes-associated protein-transcriptional enhanced associate domain transcriptional activity; chemoresistance60–70% kinase downregulation; 40–50% nuclear Yes-associated protein
MesotheliomaNeurofibromin 2 loss-of-function mutationsImpaired large tumor suppressor kinase activation; Yes-associated protein nuclear accumulation20–40%
Epithelioid HemangioendotheliomaTranscriptional coactivator with PDZ-binding Motif-Yes-associated protein fusions (WWTR1-CAMTA1; YAP1-TFE3)Constitutive transcriptional coactivator with PDZ-binding motif/Yes-associated protein activation>90%
Hepatocellular CarcinomaTranscriptional enhanced associate domain amplification; Yes-associated protein overexpressionSustained proliferation; evasion of contact inhibition30–50%

Beyond gastric cancer, aberrant Yes-associated protein/transcriptional coactivator with PDZ-binding motif signaling is implicated in hepatocellular carcinoma (Yes-associated protein amplification), breast cancer (nuclear transcriptional coactivator with PDZ-binding motif in triple-negative subtype), and epithelioid hemangioendothelioma (transcriptional coactivator with PDZ-binding motif-Yes-associated protein gene fusions) [6] [9]. Nuclear Yes-associated protein correlates with advanced tumor stage, metastasis, and reduced overall survival across multiple carcinoma types [5] [6].

Vestigial-like Family Member 4 as a Competitive Endogenous Inhibitor of Transcriptional Enhanced Associate Domain Transcriptional Activity

Vestigial-like family member 4 functions as a natural tumor suppressor by competitively disrupting Yes-associated protein-transcriptional enhanced associate domain interactions. Structural analyses reveal that vestigial-like family member 4 contains two tandem Tondu domains that bind the same hydrophobic pocket on transcriptional enhanced associate domain as Yes-associated protein’s Ω-loop, acting as molecular scissors that physically separate transcriptional enhanced associate domain from Yes-associated protein [9]. This competitive inhibition has profound biological consequences:

  • Transcriptional Repression: Vestigial-like family member 4 binding displaces Yes-associated protein from transcriptional enhanced associate domain and recruits chromatin-modifying complexes (e.g., nucleosome remodeling and deacetylase complex), leading to histone deacetylation and suppression of Yes-associated protein-target genes like connective tissue growth factor and cysteine-rich angiogenic inducer 61 [9] [10].
  • Context-Dependent Tumor Suppression: Vestigial-like family member 4 expression is downregulated in gastric cancer, and its loss correlates with elevated Yes-associated protein/transcriptional coactivator with PDZ-binding motif activity. Mechanistically, vestigial-like family member 4 overexpression inhibits xenograft growth, while its genetic ablation enhances tumorigenesis in murine models [9].
  • Therapeutic Mimicry: Super-TDU is a engineered peptide derived from vestigial-like family member 4’s second Tondu domain (residues 149–179), optimized for enhanced affinity to transcriptional enhanced associate domain. It replicates vestigial-like family member 4’s function by occupying the Yes-associated protein-binding interface on transcriptional enhanced associate domain with 10-fold higher binding affinity than native vestigial-like family member 4, effectively disrupting oncogenic Yes-associated protein-transcriptional enhanced associate domain complexes [1] [8] [9].

The therapeutic rationale for targeting the Yes-associated protein-transcriptional enhanced associate domain interface is underscored by the dependency of Yes-associated protein-driven tumors on this interaction. Super-TDU demonstrates selective anti-tumor activity in malignancies with elevated Yes-associated Protein/Vestigial-like Family Member 4 ratios, as observed in specific gastric cancer subtypes where vestigial-like family member 4 deficiency creates a synthetic lethal vulnerability to Yes-associated protein-transcriptional enhanced associate domain inhibition [1] [9]. Unlike conventional chemotherapeutics, Super-TDU specifically targets Yes-associated protein-dependent transcriptional programs without inducing DNA damage, highlighting its potential as a precision oncology agent [4] [8].

Table 3: Comparative Analysis of Vestigial-like Family Member 4 and Super-TDU

PropertyEndogenous Vestigial-like Family Member 4Super-TDU Peptide
Molecular CompositionFull-length protein (437 amino acids)31-amino acid peptide (derived from vestigial-like family member 4's Tondu domain)
Transcriptional Enhanced Associate Domain-Binding DomainTwo Tondu domainsSingle optimized Tondu domain
Binding Affinity for Transcriptional Enhanced Associate DomainModerate (Kd ~100 nM)High (Kd ~10 nM)
Mechanism of Yes-associated Protein InhibitionCompetitive displacement; recruitment of repressive complexesCompetitive displacement without co-repressor recruitment
Tumor Suppressive EffectsContext-dependent loss in gastric cancer; inhibits xenograft growth when overexpressedPotently inhibits cell viability and colony formation in Yes-associated protein-dependent gastric cancer lines
Therapeutic SelectivityNaturally regulated; subject to oncogenic silencingTargets tumors with high Yes-associated Protein/Vestigial-like Family Member 4 ratio

In preclinical models, Super-TDU suppresses proliferation and colony formation in Yes-associated protein-dependent gastric cancer cell lines (MGC-803, BGC-823, HGC27) but exhibits minimal effects on Yes-associated protein-independent lines (MKN-45). This selectivity stems from its specific disruption of Yes-associated protein-transcriptional enhanced associate domain-dependent transcription rather than global transcriptional shutdown [1] [4]. Molecularly, Super-TDU downregulates classic Yes-associated protein target genes including connective tissue growth factor, cysteine-rich angiogenic inducer 61, and caudal type homeobox 2, thereby reversing the oncogenic transcriptome driven by Yes-associated protein hyperactivation [1] [8].

Properties

Product Name

Super-TDU

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C237H370N66O69S

Molecular Weight

5280 g/mol

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O

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